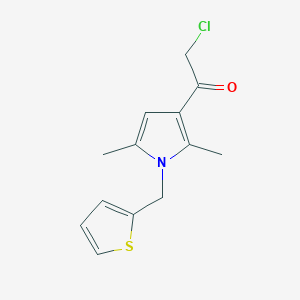

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone

Description

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is a substituted pyrrole derivative characterized by a thiophene-methyl group at the pyrrole nitrogen, a chloroacetyl moiety at the 3-position, and methyl groups at the 2- and 5-positions of the pyrrole ring. The thiophene substituent introduces electronic and steric effects that may influence reactivity and binding properties in biological systems.

Properties

IUPAC Name |

2-chloro-1-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNOS/c1-9-6-12(13(16)7-14)10(2)15(9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDUFJLWYZATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethylthiophene and pyrrole derivatives.

Step-by-Step Synthesis:

Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically conducted at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloroacetyl group, converting it into an alcohol or amine derivative.

Substitution: The chloro group in the chloroacetyl moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound for understanding the interactions between small molecules and proteins.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both pyrrole and thiophene rings suggests that it could exhibit bioactivity, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved can vary based on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 2-chloro-1-(2,5-dimethyl-1-substituted-1H-pyrrol-3-yl)-ethanone scaffold but differ in the substituent at the pyrrole nitrogen. Key comparisons include:

Spectral and Physicochemical Properties

- IR and NMR Trends : The carbonyl stretching frequency (IR ~1685 cm⁻¹) is consistent across analogues, indicating minimal electronic perturbation from substituents. $^{19}\text{F-NMR}$ data (e.g., δ -56.89 for the trifluoromethoxy group in ) highlight substituent-specific signatures .

- Melting Points : The trifluoromethoxy-substituted analogue (mp 147°C) exhibits higher crystallinity compared to alkyl-substituted variants, likely due to enhanced intermolecular interactions from the aromatic and electron-withdrawing groups .

Biological Activity

2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is a synthetic compound with potential biological activity. Its molecular formula is C14H16ClNOS, and it has garnered interest for its diverse pharmacological properties. This article will delve into its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClNOS |

| Molecular Weight | 281.8 g/mol |

| CAS Number | 852296-89-0 |

| Purity | ≥95% |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the thiophene and pyrrole rings can enhance biological efficacy.

Key Findings:

- Cytotoxicity : Compounds structurally related to 2-chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone have shown effective inhibition of cell proliferation in human glioblastoma and melanoma cells, with IC50 values in the low micromolar range .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage that can lead to cancer and other diseases.

Antimicrobial Effects

Preliminary studies have suggested that 2-chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone may possess antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Study 1: Synthesis and Biological Evaluation

A study published in ACS Omega explored the synthesis of various pyrrole derivatives and their biological activities. The findings indicated that certain modifications led to enhanced anticancer activity, with specific focus on the role of halogen substitutions .

Study 2: Structure Activity Relationship

Research conducted on thiazole-bearing compounds revealed that similar structural motifs contribute to significant biological activities, including anticancer effects. The SAR analysis emphasized the importance of specific functional groups attached to the pyrrole and thiophene rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.